Sorafenib is a multi-targeted kinase inhibitor primarily used in the treatment of renal and hepatic carcinomas. Its efficacy in combating cancer has led to its evaluation in breast cancer therapies, often in combination with other agents. The metabolism of sorafenib by cytochrome P450 (CYP) 3A4 results in several metabolites, one of which is N'-desmethylsorafenib. This metabolite has garnered attention due to its potential anti-tumor properties and lower likelihood of causing pharmacokinetic drug interactions1.
In the context of breast cancer, N'-desmethylsorafenib has been evaluated for its anti-tumor actions. Studies have demonstrated that this metabolite, along with sorafenib and other metabolites, decreases ATP formation in various breast cancer cell lines, indicating a potential role in inhibiting cancer cell growth. The combination of N'-desmethylsorafenib with chemotherapeutic agents like doxorubicin has shown to have a greater effect on ATP depletion, which may translate to improved therapeutic outcomes1.
While not directly related to N'-desmethylsorafenib, sorafenib itself has been found to induce pyroptosis in macrophages, which is a form of programmed cell death. This action triggers a natural killer (NK) cell-mediated cytotoxic response against hepatocellular carcinoma (HCC). Sorafenib's ability to downregulate major histocompatibility complex class I expression on tumor cells and its immunomodulatory effects involving macrophage pyroptosis suggest that it could be a promising partner for immunotherapy combinations in the treatment of HCC. These findings open up the possibility of exploring similar immunomodulatory effects for N'-desmethylsorafenib and its potential applications in cancer immunotherapy2.
N-Desmethyl sorafenib is classified as an analytical standard for high-performance liquid chromatography (HPLC) assays of sorafenib. It is also recognized as an impurity in the synthesis of sorafenib, with the chemical formula and a molecular weight of approximately 466.8 g/mol . This compound is crucial for understanding the pharmacokinetics and dynamics of sorafenib, as it can influence the drug's efficacy and safety profile.
The synthesis of N-desmethyl sorafenib typically involves the demethylation of sorafenib. Various synthetic routes have been explored, including:
The synthesis parameters may vary based on the method employed, including temperature, reaction time, and solvent choice, which are critical for optimizing yield and purity.
N-Desmethyl sorafenib retains much of the structural integrity of its parent compound, sorafenib. The molecular structure features:
The structural formula can be represented as follows:
This structural modification is crucial for understanding its biological activity and interaction with cellular targets.
N-Desmethyl sorafenib undergoes several important chemical reactions:
These reactions are essential for elucidating the compound's role in cancer therapy and its potential side effects.
N-Desmethyl sorafenib acts primarily by inhibiting multiple receptor tyrosine kinases involved in tumor progression and angiogenesis. Its mechanism includes:
Studies indicate that N-desmethyl sorafenib retains some efficacy in inhibiting these pathways, albeit potentially at different potency levels compared to its parent compound .
The physical properties of N-desmethyl sorafenib include:
Chemical properties include reactivity towards electrophiles due to the presence of functional groups capable of participating in nucleophilic substitution reactions.
N-Desmethyl sorafenib has several scientific applications:
Research continues to explore how N-desmethyl sorafenib contributes to the pharmacological landscape surrounding cancer treatment, particularly regarding drug metabolism and therapeutic outcomes .
N-Desmethyl sorafenib (CAS# 284461-74-1) is a major pharmacologically active metabolite of the multikinase inhibitor sorafenib. Its systematic IUPAC name is 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide, reflecting its complex heterocyclic architecture [3] [10]. The molecular formula is C₂₀H₁₄ClF₃N₄O₃, with a molecular weight of 450.80 g/mol [3] [5]. Key structural features include:
Table 1: Molecular Properties of N-Desmethyl Sorafenib
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₀H₁₄ClF₃N₄O₃ | [3] [10] |
Molecular Weight | 450.80 g/mol | [3] |
Melting Point | 265.70°C | [3] |
Calculated Density | 1.5 ± 0.1 g/cm³ | [3] |
Solubility in Water (25°C) | 0.1102 mg/L | [3] |
SMILES | NC(C₁=CC(OC₂=CC=C(NC(NC₃=CC(C(F)(F)F)=C(Cl)C=C₃)=O)C=C₂)=CC=N₁)=O | [10] |
Experimental characterization techniques include high-resolution mass spectrometry for mass validation, nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>98%) in reference standards [5] [6]. The compound’s low aqueous solubility necessitates specialized formulations for bioavailability studies. Its crystalline solid state and thermal stability (decomposition point >260°C) make it suitable as an analytical reference material [3].
Structurally, N-desmethyl sorafenib differs from sorafenib solely by the absence of a methyl group (–CH₃) on the pyridinecarboxamide nitrogen. This demethylation significantly alters physicochemical and biochemical properties:
Table 2: Comparative Analysis of Sorafenib and N-Desmethyl Sorafenib
Property | Sorafenib | N-Desmethyl Sorafenib | Biological Impact |
---|---|---|---|
Molecular Formula | C₂₁H₁₆ClF₃N₄O₃ | C₂₀H₁₄ClF₃N₄O₃ | Altered metabolic stability |
Molecular Weight | 464.83 g/mol | 450.80 g/mol | Slight reduction in mass |
LogP (Calculated) | ~3.8 | ~3.2 | Reduced lipophilicity |
Metabolic Pathway | CYP3A4 oxidation, UGT1A9 glucuronidation | Product of CYP3A4-mediated demethylation | Active metabolite formation |
Plasma Protein Binding | >99% | Slightly reduced (estimated ~95%) | Potential for altered distribution |
Metabolic Relationship: The conversion of sorafenib to N-desmethyl sorafenib is primarily mediated by hepatic CYP3A4 enzymes through oxidative N-demethylation [6]. This metabolite retains comparable in vitro kinase inhibitory activity against targets like VEGFR, PDGFR, and Raf kinases, contributing significantly to sorafenib’s overall therapeutic profile [6].
Analytical Differentiation: In UPLC-MS/MS systems, N-desmethyl sorafenib elutes earlier than sorafenib due to its reduced hydrophobicity. It displays a characteristic mass transition of m/z 451 → 270 under positive electrospray ionization, enabling specific quantification in biological matrices [6]. The metabolite’s plasma concentration profiles in rats show a t₁/₂ of 6–8 hours, aligning with sorafenib’s pharmacokinetics but with 20–30% lower exposure [6].
Deuterated analogs of N-desmethyl sorafenib serve as indispensable internal standards for mass spectrometry-based quantification, compensating for matrix effects and extraction variability during bioanalysis:
N-Desmethyl Sorafenib-d₄
The tetra-deuterated form (N-Desmethyl Sorafenib-d₄; CAS# 2206361-06-8) incorporates four deuterium atoms at the phenyl ring positions, yielding the molecular formula C₂₀H₁₀D₄ClF₃N₄O₃ and a molecular weight of 454.83 g/mol [7] [8]. Its primary applications include:
Table 3: Isotopic Variants of N-Desmethyl Sorafenib
Variant | Molecular Formula | Molecular Weight | Key Applications |
---|---|---|---|
N-Desmethyl Sorafenib | C₂₀H₁₄ClF₃N₄O₃ | 450.80 g/mol | Pharmacokinetic studies |
N-Desmethyl Sorafenib-d₄ | C₂₀H₁₀D₄ClF₃N₄O₃ | 454.83 g/mol | Mass spectrometry internal standard |
Synthetic Considerations: Deuterated analogs are synthesized via Pd-catalyzed deuterium exchange or custom synthesis using deuterated precursors. The isotopic purity exceeds 99% to avoid analytical interference [8]. The deuterium kinetic isotope effect (KIE) stabilizes the molecule against enzymatic degradation, though this effect is minimized due to non-labile deuterium placement [9].
Research Utility: In preclinical PET imaging studies, carbon-11-labeled sorafenib analogs helped validate tumor targeting mechanisms. While [¹¹C]sorafenib itself was evaluated, the principle extends to metabolite tracers; [methyl-¹¹C]-sorafenib showed 90% plasma stability at 45 minutes post-injection in rats [2]. Deuterated sorafenib derivatives (e.g., donafenib) demonstrate enhanced metabolic stability in vivo, supporting the strategic value of isotopic modification in oncology drug development [9].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8